dBET57

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

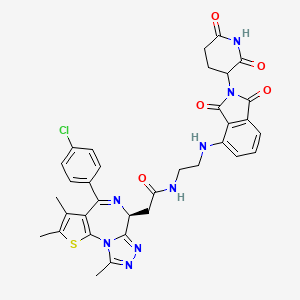

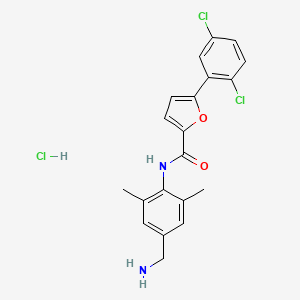

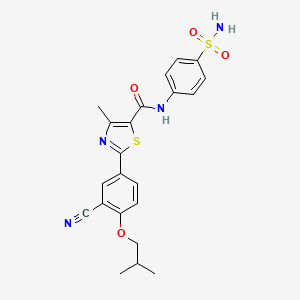

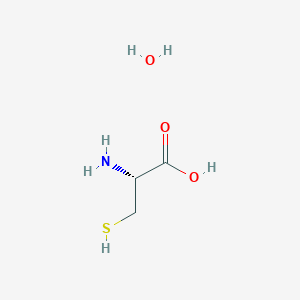

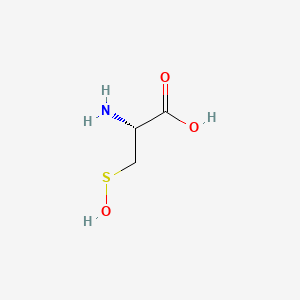

DBET57 is a potent and selective degrader of BRD4BD1 based on the PROTAC (Proteolysis Targeting Chimera) technology . It mediates recruitment to the CRL4 Cereblon E3 ubiquitin ligase, with a DC50/5h of 500 nM for BRD4BD1, and is inactive on BRD4 BD2 .

Synthesis Analysis

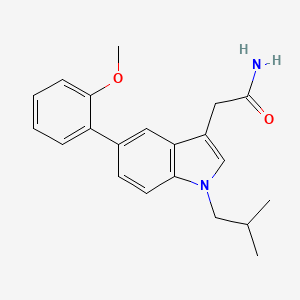

The synthesis of this compound involves the use of PROTAC technology . This technology allows this compound to target BRD4 for ubiquitination, disrupting the proliferation ability of certain cells .Molecular Structure Analysis

The molecular structure of this compound is C34H31ClN8O5S . It is a heterobifunctional small molecule based on PROTAC technology .Chemical Reactions Analysis

This compound recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 699.18 . The chemical formula is C34H31ClN8O5S .Scientific Research Applications

- Anticancer Effects in Neuroblastoma : dBET57, a novel and potent heterobifunctional small molecule degrader based on proteolysis targeting chimaera (PROTAC) technology, has shown significant therapeutic effects in neuroblastoma (NB). It targets BRD4 ubiquitination and disrupts the proliferation of NB cells, induces apoptosis, cell cycle arrest, and decreases migration. Furthermore, it demonstrates strong antiproliferation function in xenograft tumor models in vivo. This compound targets the BET and MYCN protein families, destroying the superenhancer (SE) landscape of NB cells. Superenhancer-related genes TBX3 and ZMYND8 in NB are identified as potential downstream targets of this compound and play a crucial role in the occurrence and development of NB. This suggests that this compound may be an effective new therapeutic drug for NB treatment (Jia et al., 2022).

Mechanism of Action

Target of Action

The primary target of dBET57 is the bromodomain-containing protein 4 (BRD4), specifically the first bromodomain (BD1) of BRD4 . BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins, which play a role in various biological processes, including memory formation, mitochondrial oxidative phosphorylation, and DNA damage response .

Mode of Action

This compound operates as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This compound recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to fast, efficient, and prolonged degradation of BRD4 .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with BRD4. BRD4 is a transcriptional repressor of autophagy and lysosomal function . By degrading BRD4, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The primary result of this compound’s action is the significant degradation of BRD4BD1 . This degradation is selective, as this compound is inactive on the second bromodomain (BD2) of BRD4 . The degradation of BRD4BD1 can influence the cellular processes that BRD4 is involved in, such as autophagy and lysosomal function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other proteins that can bind to the E3 ubiquitin ligase cereblon

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRLOIDJCMKJHE-UXMRNZNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31ClN8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)